molecular formula C11H18SSi B082204 Silane, trimethyl(phenethylthio)- CAS No. 14856-80-5

Silane, trimethyl(phenethylthio)-

Cat. No. B082204
CAS RN: 14856-80-5
M. Wt: 210.41 g/mol
InChI Key: WJJMCQMVAUKYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, trimethyl(phenethylthio)-, is a chemical compound that belongs to the class of organosulfur compounds. It is used in various scientific research applications, including the synthesis of new materials, drug discovery, and as a reagent in chemical reactions.

Mechanism Of Action

The mechanism of action of silane, trimethyl(phenethylthio)-, is not well understood. However, it is believed that it acts as a nucleophile in chemical reactions. It can react with various electrophiles such as carbonyl compounds and halides.

Biochemical And Physiological Effects

The biochemical and physiological effects of silane, trimethyl(phenethylthio)-, are not well studied. However, it is believed to be non-toxic and non-carcinogenic. It is also believed to be stable under normal laboratory conditions.

Advantages And Limitations For Lab Experiments

One of the advantages of using silane, trimethyl(phenethylthio)-, in lab experiments is its high reactivity. It can be used as a reagent in various chemical reactions to synthesize new compounds. Another advantage is its stability under normal laboratory conditions.
One of the limitations of using silane, trimethyl(phenethylthio)-, is its high cost. It is also not readily available in the market, and it may need to be synthesized in the laboratory. Another limitation is its low solubility in water, which may limit its use in some experiments.

Future Directions

There are many future directions for the use of silane, trimethyl(phenethylthio)-, in scientific research. One direction is the synthesis of new materials such as MOFs and zeolites. Another direction is the use of silane, trimethyl(phenethylthio)-, in drug discovery to synthesize new compounds with potential therapeutic properties.
Conclusion:
Silane, trimethyl(phenethylthio)-, is a chemical compound that has various scientific research applications. It is used in the synthesis of new materials, drug discovery, and as a reagent in chemical reactions. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are not well studied. However, it is believed to be non-toxic and non-carcinogenic and stable under normal laboratory conditions.

Synthesis Methods

Silane, trimethyl(phenethylthio)-, can be synthesized using various methods. One of the most common methods is the reaction of phenethylthiol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction yields silane, trimethyl(phenethylthio)-, as a colorless liquid with a boiling point of 110°C.

Scientific Research Applications

Silane, trimethyl(phenethylthio)-, has various scientific research applications. It is used in the synthesis of new materials such as metal-organic frameworks (MOFs) and zeolites. MOFs are porous materials that have a high surface area, making them useful in gas storage and separation. Zeolites are used as catalysts in various chemical reactions.
Silane, trimethyl(phenethylthio)-, is also used in drug discovery. It can be used as a reagent in chemical reactions to synthesize new compounds that have potential therapeutic properties. For example, silane, trimethyl(phenethylthio)-, has been used in the synthesis of new anti-cancer agents.

properties

CAS RN

14856-80-5

Product Name

Silane, trimethyl(phenethylthio)-

Molecular Formula

C11H18SSi

Molecular Weight

210.41 g/mol

IUPAC Name

trimethyl(2-phenylethylsulfanyl)silane

InChI

InChI=1S/C11H18SSi/c1-13(2,3)12-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

WJJMCQMVAUKYOL-UHFFFAOYSA-N

SMILES

C[Si](C)(C)SCCC1=CC=CC=C1

Canonical SMILES

C[Si](C)(C)SCCC1=CC=CC=C1

synonyms

Trimethyl(phenethylthio)silane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.